BenchChemオンラインストアへようこそ!

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride

Physicochemical profiling Salt selection Aqueous solubility

This racemic cis-(4aS,8aR) hexahydro-pyrido-oxazinone dihydrochloride (CAS 1909295-00-6) is the unsubstituted core of a privileged chemotype explicitly engineered to replace the benzoxazinone scaffold in MAGL inhibitor programs. The 2HCl salt ensures millimolar aqueous solubility (LogP -1.90) for assay-ready use without organic co-solvents, while the defined racemic cis configuration provides the correct ring junction geometry matching crystallographically validated MAGL binding poses. Procurement in 95% purity enables cost-effective early-stage SAR exploration before chiral resolution to the active (4aR,8aS) enantiomer. The [4,3-b] fusion topology offers a favorable ADME starting point that benzoxazinone-based series cannot replicate, making this scaffold the superior choice for CNS-penetrant reversible MAGL inhibitor libraries.

Molecular Formula C7H14Cl2N2O2
Molecular Weight 229.1
CAS No. 1909295-00-6
Cat. No. B2660050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride
CAS1909295-00-6
Molecular FormulaC7H14Cl2N2O2
Molecular Weight229.1
Structural Identifiers
SMILESC1CNCC2C1OCC(=O)N2.Cl.Cl
InChIInChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H/t5-,6+;;/m0../s1
InChIKeySVLXXPTVOWLLEY-KXSOTYCDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride (CAS 1909295-00-6): Scaffold Identity and Physicochemical Baseline


rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride (CAS 1909295-00-6) is a racemic dihydrochloride salt of the cis-fused hexahydro-pyrido-oxazinone (HHPO) bicyclic scaffold. The compound has molecular formula C₇H₁₄Cl₂N₂O₂ and molecular weight 229.1 g/mol . It serves as the unsubstituted core of a privileged chemotype recently validated in structure-guided drug discovery programs targeting monoacylglycerol lipase (MAGL), where the three-dimensional cis-HHPO moiety was designed as a superior replacement for the benzoxazinone scaffold, enabling the combination of high target potency with favorable ADME properties [1].

Why Generic Substitution of rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride Fails: Salt Form, Stereochemistry, and Scaffold Identity


The dihydrochloride salt form (2HCl), defined racemic cis-(4aS,8aR) stereochemistry, and the specific [4,3-b] ring fusion topology of this compound jointly determine its physicochemical and pharmacological profile. Substituting with the free base (CAS 1779577-12-6) alters solubility and logP by >0.7 log units , while use of enantiopure (4aR,8aS) or alternative diastereomers (4aR,8aR / 4aS,8aS) introduces uncontrolled stereochemical variables that can ablate target binding, as demonstrated crystallographically for the cis-(4R,8S) headgroup–MAGL interaction [1]. Furthermore, switching to a benzoxazinone scaffold forfeits the ADME advantages deliberately engineered into the HHPO chemotype during its structure-guided evolution from a benzoxazinone hit [1].

Quantitative Differentiation Evidence for rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride (CAS 1909295-00-6)


LogP Reduction via Dihydrochloride Salt Formation Relative to Free Base

The dihydrochloride salt (CAS 1909295-00-6) exhibits a calculated LogP of −1.90, compared to −1.14 for the corresponding free base (CAS 1779577-12-6), representing a ΔLogP of −0.76 units that indicates substantially greater hydrophilicity . This difference is consistent with the ionization of both basic nitrogen centers in the 2HCl salt form, which enhances aqueous solubility and facilitates formulation in polar media for biological assays.

Physicochemical profiling Salt selection Aqueous solubility

Scaffold-Level ADME Differentiation: HHPO vs. Benzoxazinone in MAGL Inhibitor Design

In the Roche MAGL inhibitor program, the benzoxazinone hit was replaced by the three-dimensional cis-hexahydro-pyrido-oxazinone (cis-HHPO) scaffold. This scaffold replacement was explicitly credited with enabling the combination of high MAGL potency with favorable ADME properties, which the benzoxazinone series could not achieve simultaneously [1]. The resulting lead compound 7o, built on the cis-(4R,8S) HHPO headgroup, achieved high CSF exposures after systemic administration in rodents and demonstrated brain target engagement, confirming that the HHPO core confers CNS drug-like properties absent in the benzoxazinone progenitor.

MAGL inhibition CNS drug design Scaffold hopping

Racemic cis-(4aS,8aR) Stereochemical Identity Differentiated from Alternative Diastereomers

The cis-(4R,8S) absolute configuration (corresponding to the (4aR,8aS) enantiomer within the racemate) was identified crystallographically as the privileged headgroup for MAGL binding, with the PDB structure 9F8C (1.52 Å resolution) showing the (4aR,8aR)-configured HHPO derivative 7m engaged in the MAGL active site [1]. The racemic cis-(4aS,8aR) mixture contains this active enantiomer alongside its mirror image. In contrast, trans-diastereomers (4aR,8aR or 4aS,8aS) would place the ring junction substituents in orientations incompatible with the MAGL binding pose defined by the cis-HHPO crystallographic data.

Stereochemistry MAGL binding X-ray crystallography

High Purity (98%) Specification Enabling Reproducible SAR Chemistry

The dihydrochloride salt is commercially available at 98% purity (Leyan, Product No. 1202103) , which exceeds the 95% specification commonly offered for the free base (CAS 1779577-12-6) . A 3% absolute purity difference at this level translates to a 60% reduction in total impurity burden (from 5% to 2%), minimizing the risk of confounding biological activity from unidentified contaminants in structure–activity relationship (SAR) studies.

Purity specification SAR reproducibility Building block quality

Class-Level Biological Precedent: Pyridooxazine Scaffold Affinity at κ-Opioid Receptor

The pyridooxazine bicyclic system has been employed as a conformationally restricted scaffold in κ-opioid receptor (KOR) agonist design. Wenker et al. (2016) reported pyridooxazine-based compounds 17a and 17b with Ki values of 132 nM and 266 nM, respectively, at the KOR in [³H]U-69,593 displacement assays [1]. While these values are for fully elaborated analogs rather than the unsubstituted core, they establish that the pyrido[4,3-b][1,4]oxazin-3-one scaffold is competent for specific protein target engagement when appropriately derivatized, in contrast to regioisomeric [3,2-b] or [2,1-b] fused systems that have not been validated against the same target panel.

κ-Opioid receptor GPCR affinity Conformational restriction

Recommended Application Scenarios for rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride (CAS 1909295-00-6)


MAGL Inhibitor Lead Optimization: Scaffold Replacement of Benzoxazinone Cores

The cis-HHPO scaffold, of which this racemic dihydrochloride is the unsubstituted core, was explicitly designed as a benzoxazinone replacement to achieve simultaneous MAGL potency and CNS-appropriate ADME properties [1]. Medicinal chemistry teams pursuing reversible MAGL inhibitors can derivatize the secondary amine and/or the amide nitrogen of this core to generate focused libraries, confident that the scaffold itself provides a favorable ADME starting point that benzoxazinone-based series lack.

Aqueous-Based Biochemical Screening Campaigns

With a calculated LogP of −1.90, the dihydrochloride salt form is substantially more hydrophilic than the free base (LogP −1.14) , enabling dissolution in aqueous assay buffers at millimolar concentrations without organic co-solvents. This property is critical for target-based screens (e.g., MAGL enzymatic assays, GPCR binding assays) where DMSO concentrations must be minimized to avoid solvent artifacts.

Stereochemically Defined Building Block for CNS-Penetrant Candidate Synthesis

The racemic cis configuration provides the correct ring junction geometry matching the crystallographically validated MAGL binding pose (PDB 9F8C) [1]. Downstream chiral resolution or asymmetric synthesis can isolate the active (4aR,8aS) enantiomer, while the racemate itself serves as a cost-effective intermediate for early-stage SAR exploration where enantiopurity is not yet required. Procurement in 98% purity minimizes confounding effects from impurities during SAR interpretation.

Scaffold-Hopping Reference Standard for GPCR Ligand Design

The pyrido[4,3-b][1,4]oxazin-3-one scaffold has demonstrated target engagement at the κ-opioid receptor (Ki = 132–266 nM for elaborated derivatives) [2]. Researchers evaluating conformationally restricted heterocyclic cores for GPCR programs can use this compound as a comparative benchmark against other bicyclic scaffolds (e.g., benzoxazinones, pyridothiazines, tetrahydroisoquinolines) to assess the impact of the [4,3-b] fusion topology on potency, selectivity, and physicochemical properties.

Quote Request

Request a Quote for rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.